h-89 - 127243-85-0

h-89

Catalog Number: EVT-253587
CAS Number: 127243-85-0
Molecular Formula: C20H22BrCl2N3O2S
Molecular Weight: 519.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

H-89 is a synthetic compound widely used in scientific research as a potent and selective inhibitor of protein kinase A (PKA). [, , , , , , , , , , ] PKA, a serine/threonine-specific protein kinase, plays a central role in various cellular processes, including signal transduction, metabolism, and gene expression. By selectively inhibiting PKA, H-89 serves as a valuable tool for dissecting the role of PKA in a wide range of biological phenomena. [, , , , , , , , , ]

Future Directions
  • Developing more specific PKA inhibitors: Despite its widespread use, H-89 displays PKA-independent effects, emphasizing the need for more specific PKA inhibitors with minimal off-target effects. [, , , , ]
  • Exploring potential therapeutic applications of H-89 analogs: While not currently used as a therapeutic agent, research into H-89 analogs with improved selectivity and pharmacokinetic profiles could open avenues for their potential use in treating PKA-related diseases. []

N-(2-[p-Bromocinnamylamino]ethyl)-5-isoquinoline-sulfonamide (H-85)

  • Relevance: In a study investigating the effects of H-89 on Ca2+-activated K+ (BKCa) channels, H-85 was used as a negative control to confirm that the observed effects of H-89 were not due to off-target interactions. Interestingly, H-85 also increased BKCa currents, similar to H-89, suggesting a PKA-independent mechanism for both compounds in this context [].

Forskolin

  • Relevance: Forskolin is frequently used in conjunction with H-89 to study the role of PKA in various cellular processes. For instance, in one study, forskolin was used to increase PKA activity, which was then inhibited by H-89 to demonstrate that H-89's cardioprotective effects were mediated through PKA inhibition [].

Rp-8-CPT-cAMPS

  • Relevance: This compound serves as a more selective inhibitor of PKA compared to H-89. It is often used in research to investigate the specific role of PKA in cellular signaling pathways. For instance, in a study examining the effects of H-89 on BKCa currents, Rp-8-CPT-cAMPS was used alongside other PKA inhibitors to confirm that the observed effects were not solely due to H-89's off-target effects [].

KT 5720

  • Relevance: Similar to Rp-8-CPT-cAMPS, KT 5720 provides a more specific method of inhibiting PKA compared to H-89. It is often employed to validate findings obtained with H-89 and rule out potential off-target effects [].

Okadaic Acid

  • Relevance: By inhibiting protein phosphatases, okadaic acid can prolong the effects of kinases, including PKA. This compound is often used in conjunction with kinase inhibitors like H-89 to dissect the dynamic interplay between phosphorylation and dephosphorylation in cellular signaling [].

(Rp)-Adenosine Cyclic 3',5'-Phosphorothioate (Rp-cAMPS)

  • Relevance: This compound is employed to differentiate between PKA-dependent and Epac-dependent signaling pathways downstream of cAMP [].

Staurosporine

  • Relevance: While staurosporine is a potent kinase inhibitor, its lack of selectivity limits its use in dissecting the roles of specific kinases like PKA. Its broad inhibitory activity can lead to off-target effects, making it less desirable for studying specific signaling pathways. Nevertheless, it is sometimes used in conjunction with more selective inhibitors, like H-89, to provide further evidence for the involvement of a particular kinase [].

N-[2-[[3-(4-Bromophenyl)-2-propen-1-yl]amino]ethyl]5-isoquinolinesulfonamide (H-89)

    • Casein Kinase II (CKII): Like PKA, H-89 can inhibit CKII, albeit with lower potency. This off-target effect should be considered when interpreting experimental results obtained with H-89. For instance, one study found that H-89 inhibits transferrin receptor endocytosis by targeting CKII, rather than PKA, highlighting the need for careful interpretation of H-89's effects [].
    Overview

    H-89, chemically known as N-(2-[p-bromocinnamylamino]ethyl)-5-isoquinolinesulfonamide, is a potent and selective inhibitor of protein kinase A (PKA). It is widely used in biochemical research to study the role of PKA in various cellular processes. H-89 has a Ki value of 48 nM in cell-free assays, demonstrating its strong selectivity for PKA over other kinases such as protein kinase G (PKG) and protein kinase C (PKC) .

    Source and Classification

    H-89 is classified as a synthetic small molecule and belongs to the isoquinoline sulfonamide family. It is primarily sourced from chemical suppliers specializing in research chemicals, such as APExBIO and MedChemExpress . Its synthesis involves specific chemical reactions that yield the active compound suitable for laboratory use.

    Synthesis Analysis

    Methods and Technical Details

    The synthesis of H-89 typically involves several key steps:

    1. Starting Materials: The synthesis begins with commercially available isoquinoline derivatives.
    2. Reagents: Common reagents include p-bromocinnamylamine and sulfonyl chlorides.
    3. Reaction Conditions: The reactions are usually carried out under controlled temperatures and pH conditions to facilitate the formation of the desired sulfonamide structure.
    4. Purification: After synthesis, H-89 is purified using techniques such as recrystallization or chromatography to ensure high purity necessary for biological assays.

    The solubility of H-89 in dimethyl sulfoxide (DMSO) is greater than 10 mM, making it suitable for various in vitro experiments .

    Molecular Structure Analysis

    Structure and Data

    The molecular formula of H-89 is C₁₈H₁₈BrN₃O₂S, with a molecular weight of 404.32 g/mol. Its structure features an isoquinoline core linked to a sulfonamide group via an ethylamine chain. The presence of a bromine atom on the aromatic ring contributes to its biological activity.

    • Chemical Structure:
      • Isoquinoline backbone
      • Sulfonamide functional group
      • Bromine substituent
    Chemical Reactions Analysis

    Reactions and Technical Details

    H-89 primarily functions by inhibiting PKA activity through competitive inhibition against ATP. In biochemical assays, it has been shown to significantly reduce forskolin-induced phosphorylation of proteins, indicating its effectiveness in modulating PKA-dependent pathways .

    Key reactions involving H-89 include:

    • Inhibition of Phosphorylation: H-89 inhibits cAMP-dependent histone phosphorylation in cell lysates.
    • Impact on Neurite Outgrowth: In PC12D cells, H-89 treatment reduces neurite outgrowth induced by forskolin, highlighting its role in neuronal signaling pathways .
    Mechanism of Action

    Process and Data

    H-89 exerts its effects primarily by binding to the catalytic subunit of PKA, thereby preventing ATP from binding. This competitive inhibition leads to decreased phosphorylation of target proteins involved in various signaling pathways. Notably, studies have shown that H-89 can also influence other kinases at higher concentrations, including S6K1 and MAPKAP-K1b, though these effects are secondary to its primary action on PKA .

    Physical and Chemical Properties Analysis

    Physical and Chemical Properties

    • Appearance: H-89 is typically presented as a white to off-white powder.
    • Solubility: Soluble in DMSO (>10 mM), with limited solubility in water.
    • Stability: Stable under recommended storage conditions (below -20°C).

    Additional properties relevant to laboratory use include its melting point, which generally falls within a specified range depending on purity.

    Applications

    Scientific Uses

    H-89 is extensively used in various scientific research applications:

    1. Cell Signaling Studies: As a PKA inhibitor, it helps elucidate the role of PKA in cell signaling pathways.
    2. Neurobiology: Used to study neurite outgrowth and neuronal differentiation processes.
    3. Pharmacology: Investigated for its potential effects on cardiovascular function and smooth muscle contraction .
    4. Cancer Research: Explored for its role in modulating cellular responses related to cancer progression.
    Molecular Mechanisms of Kinase Inhibition

    Structural Basis of PKA Inhibition: ATP-Binding Site Dynamics and Isoquinolinesulfonamide Interactions

    H-89 (N-[2-{[(2E)-3-(4-Bromophenyl)prop-2-en-1-yl]amino}ethyl)isoquinoline-5-sulfonamide) exerts its inhibitory effect on protein kinase A (PKA) through competitive antagonism at the adenosine triphosphate (ATP)-binding site of the catalytic subunit. The molecular structure features three critical elements: (1) an isoquinoline-5-sulfonamide head group that forms hydrogen bonds with key residues in the glycine-rich loop of PKA's catalytic cleft; (2) a hydrophobic linker with E-configured styryl group enhancing hydrophobic pocket interactions; and (3) a terminal 4-bromophenyl group that stabilizes the complex through van der Waals forces with the hinge region. This configuration enables sub-micromolar affinity, with a reported Ki value of 48 nM in cell-free assays [3] [6].

    Crystallographic analyses reveal that H-89's bromocinnamyl moiety induces a conformational shift in the ATP-binding pocket, specifically displacing the conserved glutamate residue (Glu121) in the catalytic core. This displacement disrupts magnesium ion coordination essential for phosphotransfer. The sulfonamide nitrogen further stabilizes this inhibited state through water-mediated hydrogen bonding with the backbone amide of Ala70 [7]. Molecular dynamics simulations demonstrate that H-89 binding increases rigidity in the P-loop (residues 48-58), reducing its flexibility by 40% compared to the ATP-bound state and effectively blocking nucleotide access [2].

    Table 1: Structural Interactions of H-89 with PKA Catalytic Subunit

    H-89 Functional GroupBinding Pocket ResiduesInteraction TypeContribution to Affinity
    Isoquinoline ringGly50, Val57π-Stacking, HydrophobicΔG = -3.2 kcal/mol
    SulfonamideAla70, Tyr330H-bonding, Water-mediatedΔG = -2.1 kcal/mol
    Styryl linkerLeu49, Leu173Hydrophobic packingΔG = -1.8 kcal/mol
    4-BromophenylPhe54, Phe327Halogen-π, Van der WaalsΔG = -1.5 kcal/mol

    Cross-Reactivity Profiles: Inhibition of S6K1, MSK1, ROCKII, and MAPKAP-K1b

    Despite initial characterization as a PKA-specific inhibitor, comprehensive kinase profiling reveals H-89 exhibits broad-spectrum inhibition of basophilic kinases sharing structural homology in their ATP-binding pockets. Critical data demonstrates IC₅₀ values of 80 nM for S6K1, 120 nM for MSK1, 135 nM for PKA, 270 nM for ROCKII, 2.6 μM for PKBα (Akt), and 2.8 μM for MAPKAP-K1b [2] [6]. This inhibition profile positions H-89 as a moderately selective rather than specific agent, particularly problematic for kinases requiring hydrophobic pocket interactions similar to PKA.

    Mass spectrometry-based phosphoproteomic studies in PKA-null cells provide compelling evidence of off-target effects. Following H-89 treatment (10 μM), 263 phosphorylation sites exhibit significant abundance changes despite PKA absence. Sequence motif analysis reveals decreased phosphorylation at sites with arginine at -3/-2 positions (e.g., Arg-X-X-Ser), characteristic of basophilic kinases including RSK, AKT, and AMPK—all inhibited by H-89 at micromolar concentrations [7]. Notably, ROCK-II inhibition (IC₅₀=270 nM) contributes to observed cellular effects including cytoskeletal reorganization and enhanced stem cell clonogenicity, independent of PKA modulation [5] [6].

    Table 2: Kinase Inhibition Profile of H-89

    Kinase TargetIC₅₀ ValueStructural Basis of InhibitionFunctional Consequence
    PKA (PRKACA)135 nMCompetitive ATP displacement, P-loop stabilizationDisrupted CREB phosphorylation
    S6K180 nMHydrophobic pocket occupation in catalytic cleftReduced ribosomal protein S6 phosphorylation
    MSK1120 nMSalt bridge disruption with Glu111Impaired histone H3 phosphorylation
    ROCK-II270 nMDihydroisoquinoline mimicry of fasudil bindingStress fiber disassembly, membrane blebbing
    PKBα (Akt)2.6 μMWeak interaction with PH domain-regulated cleftParadoxical pathway activation in cancer
    MAPKAP-K1b2.8 μMIncomplete occlusion of catalytic siteReduced HSP27 phosphorylation

    Allosteric Modulation vs. Competitive Binding: Comparative Analysis with H7 and H8 Inhibitors

    The isoquinolinesulfonamide inhibitor family exhibits divergent mechanisms of action despite structural similarities. Unlike H-7 (1-(5-isoquinolinesulfonyl)-2-methylpiperazine) which employs allosteric modulation, H-89 functions primarily through orthosteric competition with ATP. This distinction is evidenced by binding kinetics: H-89 increases PKA's Kₘ for ATP from 18 μM to 162 μM without altering Vₘₐₓ, consistent with competitive inhibition. In contrast, H-7 reduces Vₘₐₓ by 70% while minimally affecting Kₘ, indicating non-competitive behavior [7].

    The N-terminal modifications in H-89 confer enhanced specificity over precursor H-8 (N-[2-(methylamino)ethyl]-5-isoquinoline-sulfonamide). While H-8 inhibits PKA and PKG equipotently (IC₅₀ ≈ 1.2 μM), H-89 shows 30-fold increased potency against PKA (IC₅₀=135 nM) and 10-fold reduced activity against PKG (IC₅₀=0.48 μM) [2] [6]. This differential arises from H-89's extended hydrophobic side chain occupying a selectivity pocket adjacent to PKA's ATP-binding site, sterically incompatible with PKG's narrower cleft.

    Functional divergence is exemplified in cellular models: In Caco-2 colon carcinoma cells, 30 μM H-89 induces morphological transformation and growth inhibition, whereas H-8 at equivalent concentrations shows no effect. This discrepancy occurs despite both compounds inhibiting purified PKA, suggesting H-89's cellular actions involve additional kinase targets beyond PKA blockade [4].

    Impact on cAMP-Dependent Signaling Cascades: Downstream Phosphorylation Targets

    H-89 disrupts canonical cAMP/PKA signaling through direct kinase inhibition and compensatory pathway activation. Primary downstream effects include suppression of cAMP-response element binding protein (CREB) phosphorylation at Ser133. In neuronal models, 30 μM H-89 reduces forskolin-induced pCREB by 85%, abolishing CRE-driven transcription [5] [6]. Similarly, H-89 blocks PKA-mediated phosphorylation of:

    • VASP (Vasodilator-stimulated phosphoprotein) at Ser157, impairing actin cytoskeleton remodeling
    • Glycine receptors at β-subunit residues, enhancing spinal cord pain transmission
    • Epithelial Na⁺ channels (ENaC), inhibiting transepithelial sodium transport [2] [8].

    Paradoxically, H-89 triggers adaptive signaling responses in certain contexts. In Caco-2 cells, H-89 treatment (10-30 μM) activates the PI3K/Akt survival pathway within 2 hours. This Akt phosphorylation is phosphatidylinositol 3-kinase (PI3K)-dependent, as co-treatment with LY294002 (PI3K inhibitor) converts growth arrest into apoptotic cell death [4]. Phosphoproteomic analyses confirm H-89 increases phosphorylation at 198 sites in PKA-intact cells, including Akt substrates like GSK3β-Ser9 and BAD-Ser136, potentially explaining observed cytoprotective effects [7].

    Additionally, H-89 modulates ion channel function independent of PKA. At concentrations >10 μM, it directly inhibits voltage-gated potassium currents (Iₜₒ and Iₖ₁) in rat ventricular myocytes, reducing peak current density by 40-60%. This electrophysiological effect involves altered channel gating kinetics rather than phosphorylation changes, complicating interpretation of cardiac studies [2].

    Properties

    CAS Number

    127243-85-0

    Product Name

    h-89

    IUPAC Name

    N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide;dihydrochloride

    Molecular Formula

    C20H22BrCl2N3O2S

    Molecular Weight

    519.3 g/mol

    InChI

    InChI=1S/C20H20BrN3O2S.2ClH/c21-18-8-6-16(7-9-18)3-2-11-22-13-14-24-27(25,26)20-5-1-4-17-15-23-12-10-19(17)20;;/h1-10,12,15,22,24H,11,13-14H2;2*1H/b3-2+;;

    InChI Key

    GELOGQJVGPIKAM-WTVBWJGASA-N

    SMILES

    C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br

    Synonyms

    H 87
    H 89
    H-87
    H-89
    h89
    N-(2-(4-bromocinnamylamino)ethyl)-5-isoquinolinesulfonamide

    Canonical SMILES

    C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br.Cl.Cl

    Isomeric SMILES

    C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNC/C=C/C3=CC=C(C=C3)Br.Cl.Cl

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.